4-Methylumbelliferone sulfate

Overview

Description

4-Methylumbelliferone sulfate (4-MU-S) is a water-soluble organic compound composed of a methylumbelliferone molecule bound to a sulfate group. It is a naturally occurring compound found in a variety of plants, including the root of the common garden plant, Angelica archangelica, and the leaves of the Japanese knotweed. 4-MU-S has been the subject of scientific research for decades due to its diverse range of properties and potential applications.

Scientific Research Applications

1. Liver Function Studies

4-Methylumbelliferone sulfate (4-MUS) has been utilized in research to explore liver functions. A study by Anundi et al. (2004) used this compound to characterize sulfatase activity in different regions of the liver lobule. They found that 4-MUS aids in understanding the energy-dependent uptake of organic sulfatesters and their role in liver sulfatase activity.

2. Cancer Research

4-MUS has significant applications in cancer research. García-Vilas et al. (2013) discovered that 4-MUS acts as an inhibitor of angiogenesis both in vitro and in vivo, affecting key steps like cell proliferation and tube formation (García-Vilas, Quesada, & Medina, 2013). Lokeshwar et al. (2010) reported its anticancer properties in prostate cancer cells, where 4-MUS inhibited cell proliferation and induced apoptosis (Lokeshwar, Lopez, Muñoz, et al., 2010).

3. Microbiological Applications

4-MUS has been used in microbiology, particularly in enzyme substrate studies. Perry et al. (2006) evaluated novel umbelliferone-based substrates, including 4-MUS, for improved sensitivity in detecting enzymes in Escherichia coli and enterococci (Perry, James, Morris, et al., 2006).

4. Metabolic Studies

Tsitrina et al. (2023) conducted a comprehensive study to identify the multiple targets of 4-MU. Their research indicated that 4-MU regulates cell metabolism by modulating signaling via nuclear receptors (Tsitrina, Halimani, Andreichenko, et al., 2023).

5. Diagnostic Assays

In the context of diagnostics, Oemardien et al. (2011) demonstrated the use of 4-MUS derivatives for enhancing diagnostic assays for lysosomal storage diseases in dried blood spots (Oemardien, Boer, Ruijter, et al., 2011).

6. Antioxidant Research

4-Methylumbelliferone derivatives have been studied for their antioxidant properties. Al-Majedy et al. (2016) synthesized derivatives of 4-Methylumbelliferone and evaluated their in vitro antioxidant activities, revealing their potential as antioxidants (Al-Majedy, Al-Amiery, Kadhum, & Mohamad, 2016).

7. Immunological Research

Kuipers et al. (2016) explored the role of 4-MUS in autoimmune diseases, revealing its impact on T-cell trafficking and Th1 polarization, suggesting its potential in treating CNS autoimmunity (Kuipers, Rieck, Gurevich, et al., 2016).

Mechanism of Action

Target of Action

4-Methylumbelliferone (4MU) is a well-known hyaluronic acid synthesis inhibitor . It primarily targets the enzymes involved in the synthesis of hyaluronic acid (HA), a prominent component of the extracellular matrix . It also targets enzymes and transcription factors, including 13 members of the nuclear receptor superfamily that regulate lipid and carbohydrate metabolism .

Mode of Action

4MU interacts with its targets by inhibiting the synthesis of HA . This inhibition occurs as 4MU blocks the HA synthases, the enzymes responsible for HA production . Additionally, 4MU stimulates the activity of enzymes such as CASP3, GALC, KLK7, GAA, and GBA, which modulate protein processing, cell motility, membrane glycolipid composition, and glycogen breakdown .

Biochemical Pathways

The inhibition of HA synthesis by 4MU affects several biochemical pathways. These include pathways involved in bile acid metabolism, gluconeogenesis, and immune response . The compound’s action leads to changes in the expression of genes involved in these pathways . For instance, 4MU feeding decreased the accumulation of glycogen granules in the liver .

Pharmacokinetics

4MU exhibits different pharmacokinetic properties depending on the route of administration. When administered intravenously in mice, it results in 100-fold higher exposure compared to oral administration . The main metabolite of 4MU, 4-methlyumbelliferyl glucuronide (4-MUG), is bioactive and shows much higher exposures than 4MU after both intravenous and oral administration . The bioavailability of 4-MUG is 25.9% .

Result of Action

The inhibition of HA synthesis by 4MU leads to various molecular and cellular effects. In animal models, 4MU decreases inflammation, reduces fibrosis, lowers body weight, serum cholesterol, and insulin resistance . It also inhibits tumor progression and metastasis . These effects suggest that 4MU has anti-inflammatory, anti-fibrogenic, and antitumor properties .

Action Environment

The action of 4MU can be influenced by various environmental factors. For instance, the concentration of 4MU in the body can be affected by the diet. In mice treated for several weeks with 4MU in chow, the 4MU concentration immediately drops after treatment is stopped, whereas the 4-MUG concentration shows a peak 1 hour after treatment stops . This suggests that the diet can influence the bioavailability and efficacy of 4MU.

Future Directions

4-Methylumbelliferone has been increasingly used to inhibit hyaluronan for experimental or pre-clinical purposes . Given its central role in many disease processes, including inflammation and cancer progression, there is potential utility in repurposing 4-MU, a drug already used in humans for other indications, to treat these diseases .

Biochemical Analysis

Biochemical Properties

4-Methylumbelliferone sulfate plays a crucial role in biochemical reactions by inhibiting the synthesis of hyaluronan, an extracellular matrix glycosaminoglycan. This inhibition is achieved through the interaction of this compound with hyaluronan synthases, enzymes responsible for hyaluronan production . Additionally, this compound interacts with various proteins and biomolecules, including glucuronic acid, to prevent the formation of UDP-glucuronic acid, a substrate for hyaluronan synthases . This interaction leads to a decrease in hyaluronan levels, impacting various cellular processes.

Cellular Effects

This compound exerts significant effects on different cell types and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation, migration, and invasion while inducing apoptosis . This compound also affects cell signaling pathways, such as the TLR4/NF-κB/NLRP3 pathway, reducing oxidative stress and inflammation . Furthermore, this compound influences gene expression by downregulating the expression of hyaluronan synthases and other related genes . These cellular effects contribute to its potential as an antitumor and anti-inflammatory agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with glucuronic acid, preventing the formation of UDP-glucuronic acid . This inhibition leads to a decrease in hyaluronan synthesis, which in turn affects various cellular functions. Additionally, this compound modulates enzyme activity by inhibiting hyaluronan synthases and altering gene expression . These molecular interactions contribute to its overall biochemical effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the concentration of this compound decreases rapidly after treatment is stopped, while its metabolite, 4-Methylumbelliferyl glucuronide, shows a peak concentration shortly after treatment cessation . Long-term studies have demonstrated that this compound maintains a stable concentration in vivo, leading to sustained inhibition of hyaluronan synthesis and prolonged therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits hyaluronan synthesis and reduces inflammation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and adverse impacts on cellular function . These dosage-dependent effects highlight the importance of optimizing dosage regimens for therapeutic applications.

Metabolic Pathways

This compound is primarily metabolized through conjugation to either glucuronic acid or sulfate, resulting in the formation of 4-Methylumbelliferyl glucuronide and this compound . The glucuronide pathway is predominant, accounting for over 90% of its metabolism . These metabolites are more hydrophilic and are eliminated through bile and urine . The metabolic pathways of this compound play a crucial role in its pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s hydrophilic nature allows for efficient distribution within the extracellular matrix and other tissue compartments . These transport and distribution mechanisms are essential for its therapeutic effects and bioavailability.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and extracellular matrix, where it interacts with hyaluronan synthases and other biomolecules . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells . This subcellular localization is critical for its inhibitory effects on hyaluronan synthesis and related cellular processes.

Properties

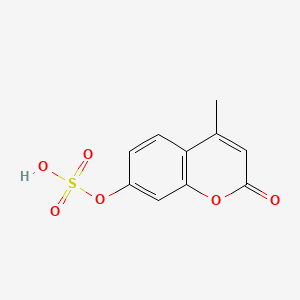

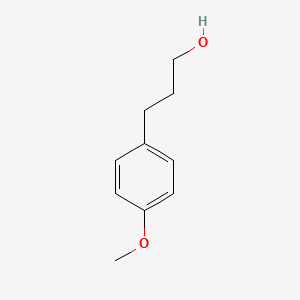

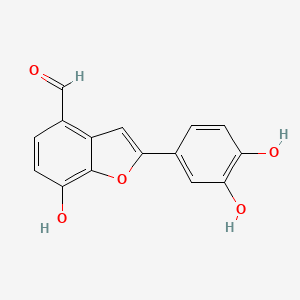

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14/h2-5H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYLLJCBCKRIAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15220-11-8 (potassium salt) | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025892631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60864564 | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25892-63-1 | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25892-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025892631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methyl-5-oxo-dithiolo[4,3-b]pyrrol-6-yl)butanamide](/img/structure/B1214219.png)

![5-cyclopropyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1214225.png)